Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate, with the chemical formula CHNO and CAS number 2199214-46-3, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. Its structure features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its biological activity and solubility characteristics.
The primary source of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is through commercial suppliers specializing in chemical products for research and development. It is classified under organic compounds, specifically as an amino acid derivative due to the presence of the amino group attached to the piperidine ring. This compound is often used in pharmaceutical research and development due to its structural properties that may influence biological activity.
The synthesis of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate typically involves several key steps:
The synthetic route may include:
The molecular structure of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCCC@@(N)C1. This notation indicates the presence of a tert-butyl group (CC(C)(C)), a carboxylic acid derivative (C(=O)), and a chiral piperidine ring.
Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate can participate in various chemical reactions typical for amino acid derivatives:
The compound's stability and reactivity profile make it suitable for various synthetic applications in organic chemistry .
Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has several scientific uses:
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3